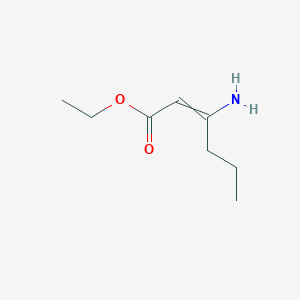
Ethyl 3-aminohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminohex-2-enoate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-aminohex-2-enoate has been explored for its role in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.
Case Study: Synthesis of Anticancer Agents
A notable study involved the use of this compound as a precursor in synthesizing a series of anticancer agents. The compound was reacted with various electrophiles to yield derivatives that exhibited cytotoxic activity against cancer cell lines. The results indicated that specific modifications to the amino group significantly enhanced the anticancer properties of the resulting compounds .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the formation of heterocycles and amino acids.
Synthesis of Heterocycles
This compound has been utilized in the synthesis of various heterocyclic compounds through cyclization reactions. For instance, it can undergo cycloaddition reactions to form pyrrolidine derivatives, which are valuable in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound has been investigated for its potential applications in creating polymers and coatings.
Polymer Development
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its ability to participate in cross-linking reactions makes it a candidate for developing high-performance materials .
Data Table: Applications Overview
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 3-aminohex-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
WLIGDZJHZGUCTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)OCC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













